

avoiding oxidation of Dasatinib to N-oxide during formulation

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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Dasatinib Formulation Technical Support Center

Welcome to the technical support center for Dasatinib formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of Dasatinib to its N-oxide metabolite during formulation.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib N-oxide and why is it a concern during formulation?

Dasatinib N-oxide is a primary oxidative degradation product of Dasatinib.^{[1][2]} The oxidation typically occurs at the piperazine ring of the Dasatinib molecule.^{[3][4]} The formation of this N-oxide is a critical concern as it represents a chemical instability of the active pharmaceutical ingredient (API), leading to the formation of an impurity that can impact the quality, safety, and efficacy of the final drug product. Regulatory guidelines require the monitoring and control of such impurities.^[5]

Q2: What are the primary factors that promote the oxidation of Dasatinib to N-oxide?

Several factors can contribute to the oxidation of Dasatinib during formulation and analysis:

- Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), is a direct cause of N-oxide formation.[6][7]
- Solvents: Certain solvents, particularly those with "micro oxidic properties" or those containing peroxide impurities (e.g., propylene glycol), can induce the oxidation of the piperazine ring.[3][4][8]
- Environmental Oxygen: Atmospheric oxygen can also contribute to the formation of the N-oxide impurity, especially during processing and storage.[8]
- pH: Dasatinib is susceptible to degradation under acidic and alkaline conditions, which can create an environment conducive to oxidation.[3][9]
- Excipient Interactions: Reactive impurities or degradation products from excipients can potentially lead to the oxidation of Dasatinib. For instance, reactive oxidative species generated from Maillard reactions between reducing sugars in excipients and the drug molecule can be a source of oxidation.[10]

Q3: What strategies can be employed to minimize or prevent the formation of Dasatinib N-oxide?

To mitigate the formation of **Dasatinib N-oxide**, the following strategies are recommended:

- Antioxidant Usage: Incorporating antioxidants into the formulation can help prevent oxidative degradation. Treating solvents with antioxidants before use has been shown to be effective. [8]
- Solvent Selection and Control: Careful selection of solvents is crucial. Using high-purity solvents with low peroxide content is recommended.[8] Optimizing the diluent for analytical preparations is also important to prevent oxidation during testing.[3][4]
- Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can minimize exposure to environmental oxygen.[8]
- Excipient Compatibility Studies: Thoroughly screen excipients for their compatibility with Dasatinib to avoid those that may promote oxidation.[10][11][12]

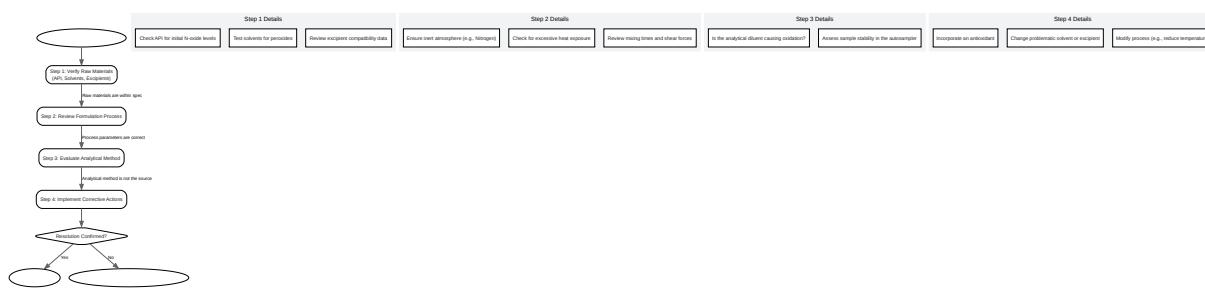
- Formulation Technology: Advanced formulation techniques, such as creating amorphous solid dispersions (ASDs), can enhance the stability of Dasatinib.[13][14][15] Embedding amorphous Dasatinib in a polymer matrix can improve its physical stability and may protect it from oxidative degradation.[13]
- pH Control: Maintaining an optimal pH during formulation where Dasatinib is most stable can help reduce degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to **Dasatinib N-oxide** formation during your experiments.

Issue: Higher than expected levels of Dasatinib N-oxide detected in the formulation.

Logical Troubleshooting Workflow

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Caption: Troubleshooting workflow for high **Dasatinib N-oxide** levels.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Dasatinib and N-oxide Impurity

This protocol is based on reverse-phase HPLC methods described for the analysis of Dasatinib and its impurities.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Objective: To separate and quantify Dasatinib and its N-oxide impurity in a drug product.

Materials:

- HPLC system with UV or PDA detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase A: Phosphate Buffer (e.g., 20 mM potassium phosphate, pH adjusted)
- Mobile Phase B: Acetonitrile and/or Methanol
- Diluent: A suitable solvent determined to not induce oxidation (e.g., a mixture of methanol and acetonitrile).
- Dasatinib reference standard
- **Dasatinib N-oxide** reference standard
- Sample of Dasatinib formulation

Chromatographic Conditions (Example):

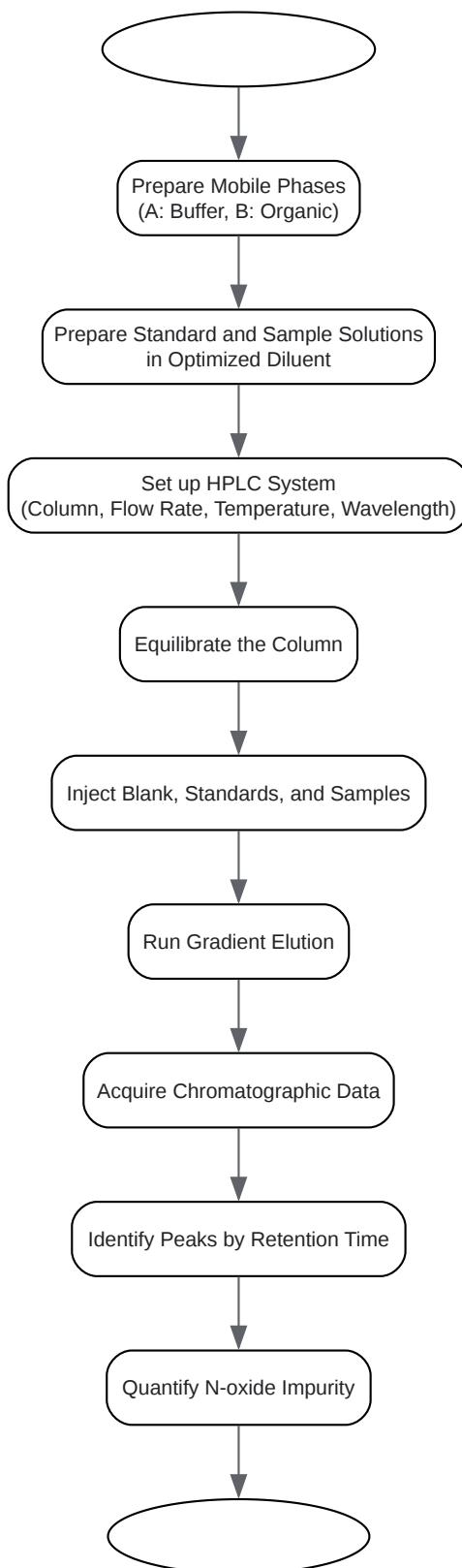
Parameter	Condition
Column	C18, 250 x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	265 nm or 305 nm ^{[1][3]}
Injection Volume	20 µL
Sample Concentration	Prepare sample solution to a concentration of approximately 500 µg/mL of Dasatinib in diluent. [5]

Procedure:

- Mobile Phase Preparation: Prepare the mobile phases as specified. Degas the mobile phases before use.
- Standard Solution Preparation: Accurately weigh and dissolve Dasatinib and **Dasatinib N-oxide** reference standards in the diluent to prepare stock solutions. Further dilute to a working concentration (e.g., 0.5 µg/mL for the impurity).[\[5\]](#)
- Sample Solution Preparation: Accurately weigh a portion of the Dasatinib formulation and dissolve it in the diluent to achieve the target concentration. Sonicate if necessary to ensure complete dissolution.
- Chromatographic Analysis:
 - Equilibrate the column with the initial mobile phase composition.
 - Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
 - Run the gradient program to elute Dasatinib and its N-oxide. The N-oxide is expected to elute before Dasatinib.[\[5\]](#)

- Data Analysis:
 - Identify the peaks for Dasatinib and **Dasatinib N-oxide** based on their retention times from the standard chromatograms.
 - Calculate the amount of **Dasatinib N-oxide** in the sample using the peak area and the concentration of the standard.

Experimental Workflow Diagram

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Caption: Workflow for HPLC analysis of **Dasatinib N-oxide**.

Protocol 2: Forced Degradation Study for Dasatinib

Objective: To assess the stability of Dasatinib and its propensity to form the N-oxide under oxidative stress conditions.

Materials:

- Dasatinib API or formulation
- Hydrogen Peroxide (H₂O₂), 30%
- Hydrochloric Acid (HCl), 5 N
- Sodium Hydroxide (NaOH), 5 N
- Purified Water
- Heating equipment (water bath or oven)
- Validated stability-indicating HPLC method (as per Protocol 1)

Procedure:

- Sample Preparation: Prepare stock solutions of Dasatinib in a suitable diluent.
- Stress Conditions:
 - Oxidative Degradation: Treat the Dasatinib solution with 30% H₂O₂ and incubate at a controlled temperature (e.g., 70°C for 2 hours).[\[6\]](#)
 - Acid Hydrolysis: Add 5 N HCl to the Dasatinib solution and heat (e.g., 70°C for 4 hours).[\[6\]](#)
 - Alkaline Hydrolysis: Add 5 N NaOH to the Dasatinib solution and heat (e.g., 70°C for 2 hours).[\[6\]](#)
 - Neutral Hydrolysis: Mix the Dasatinib solution with water and heat (e.g., 70°C for 2 hours).[\[6\]](#)
 - Control Sample: Keep a Dasatinib solution at room temperature, protected from light.

- Sample Neutralization: After the specified stress period, cool the samples and neutralize the acidic and alkaline solutions.
- Analysis: Dilute the stressed samples to the target concentration and analyze using the validated HPLC method to determine the extent of degradation and the amount of N-oxide formed.

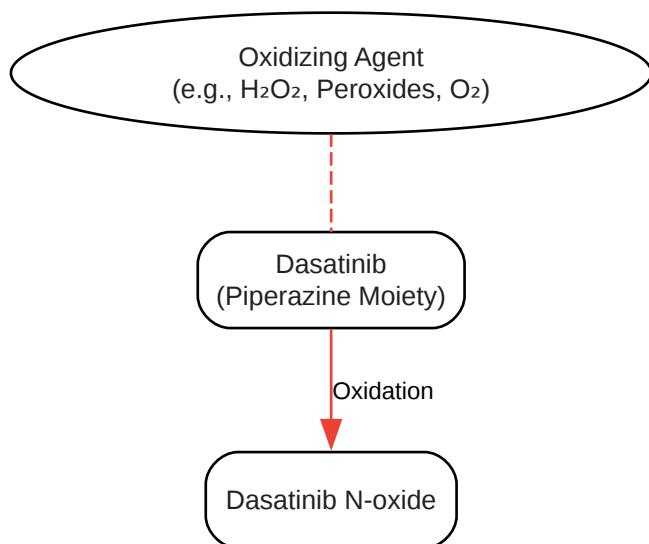
Data Presentation

Table 1: Example Results from a Forced Degradation Study

Stress Condition	% Degradation of Dasatinib	% N-oxide Formed (Area %)
Control	< 0.1%	Not Detected
5 N HCl, 70°C, 4h	Significant	Low
5 N NaOH, 70°C, 2h	Significant	Low
30% H ₂ O ₂ , 70°C, 2h	High	Major Degradant
Water, 70°C, 2h	Stable	Not Detected

Note: The values in this table are illustrative and will vary based on specific experimental conditions.

Visualization of Dasatinib Oxidation Pathway



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Caption: Chemical pathway of Dasatinib oxidation to N-oxide.

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